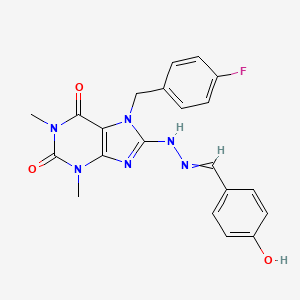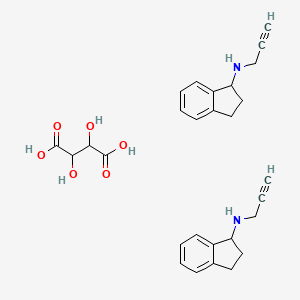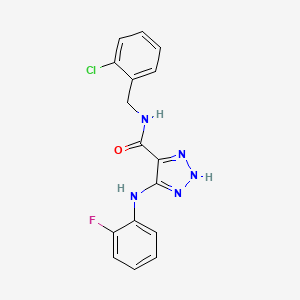![molecular formula C39H48O12 B14110281 (2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)
(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxinine J is a member of the taxane family of natural products, which are diterpenoid compounds primarily isolated from the yew tree (genus Taxus). Taxanes are well-known for their complex molecular structures and significant biological activities, particularly their anticancer properties. Taxinine J, like other taxanes, exhibits a polycyclic structure that includes a characteristic 6-8-6 tricyclic ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of taxinine J involves multiple steps, starting from simpler precursors. One common approach is the total synthesis from taxadiene, a parent taxane. The synthetic route typically includes:
Oxidation Reactions: Site-selective allylic oxidations at specific carbon positions (e.g., C5, C10, and C13) to introduce necessary functional groups.
Cyclization Reactions: Formation of the tricyclic core structure through cyclization reactions, often involving Diels-Alder reactions.
Functional Group Modifications: Introduction and modification of various functional groups to achieve the final structure of taxinine J.
Industrial Production Methods
Industrial production of taxinine J can be achieved through semi-synthetic routes, where naturally occurring taxanes are modified to produce the desired compound. This approach often involves the extraction of taxanes from renewable resources such as the needles and twigs of the European yew tree, followed by chemical modifications to obtain taxinine J.
Análisis De Reacciones Químicas
Types of Reactions
Taxinine J undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups at specific positions.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as dioxiranes and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of taxinine J, which can be further utilized in medicinal chemistry and other applications.
Aplicaciones Científicas De Investigación
Taxinine J has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxicity against cancer cells.
Medicine: Potential use in developing new anticancer drugs due to its structural similarity to other clinically used taxanes like paclitaxel.
Industry: Utilized in the production of derivatives with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of taxinine J involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: A well-known anticancer drug with a similar mechanism of action.
Docetaxel: Another clinically used taxane with enhanced water solubility and efficacy.
Taxinine E: A structurally related compound with similar biological activities.
Uniqueness
Taxinine J is unique due to its specific structural features and functional groups, which may confer distinct biological activities and pharmacological properties compared to other taxanes. Its synthesis and modification provide valuable insights into the chemistry of complex natural products and their potential therapeutic applications.
Propiedades
Fórmula molecular |
C39H48O12 |
|---|---|
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
(2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3 |
Clave InChI |
LNTSYHPESCVWKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol](/img/structure/B14110198.png)
![b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl](/img/structure/B14110203.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110237.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

